molecular formula C5H13O2PS2 B13833051 O,O-Diethyl S-methyl dithiophosphate CAS No. 3288-58-2

O,O-Diethyl S-methyl dithiophosphate

Cat. No.: B13833051
CAS No.: 3288-58-2
M. Wt: 200.3 g/mol
InChI Key: MXSZXPYMTRBCQT-UHFFFAOYSA-N
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Description

O,O-Diethyl S-methyl dithiophosphate: is an organophosphorus compound with the chemical formula C5H13O2PS2 . It is commonly used as an intermediate in the synthesis of various pesticides and insecticides. This compound is known for its strong sulfur-phosphorus odor and is typically found as a colorless to light yellow liquid.

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O-Diethyl S-methyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with ethanol and methanol. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{P}_2\text{S}_5 + 4\text{C}_2\text{H}_5\text{OH} + \text{CH}_3\text{OH} \rightarrow 2(\text{C}_2\text{H}_5\text{O})_2\text{P}(\text{S})\text{S}\text{CH}_3 + 2\text{H}_2\text{S} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity, and the product is typically purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O,O-Diethyl S-methyl dithiophosphate can undergo partial oxidation to form toxic phosphorus oxides.

    Reduction: In the presence of strong reducing agents such as hydrides, it can form highly toxic and flammable phosphine gas.

    Substitution: This compound can participate in substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed:

    Oxidation: Phosphorus oxides.

    Reduction: Phosphine gas.

    Substitution: Various substituted phosphorothioates.

Scientific Research Applications

O,O-Diethyl S-methyl dithiophosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of pesticides.

    Biology: It is studied for its effects on biological systems, particularly its role as an inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.

    Industry: It is used in the formulation of pesticides and insecticides, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of O,O-Diethyl S-methyl dithiophosphate involves its interaction with enzymes that contain active sites with sulfur atoms. The compound binds to these sites, inhibiting the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to the compound’s pesticidal effects.

Comparison with Similar Compounds

  • O,O-Diethyl dithiophosphate
  • O,O-Dimethyl dithiophosphate
  • O,O-Diethyl thiophosphate

Comparison:

  • O,O-Diethyl dithiophosphate and O,O-Dimethyl dithiophosphate are similar in structure but differ in the alkyl groups attached to the phosphorus atom. O,O-Diethyl S-methyl dithiophosphate has a unique combination of ethyl and methyl groups, which can influence its reactivity and applications.
  • O,O-Diethyl thiophosphate lacks the sulfur atom in the dithiophosphate group, making it less reactive in certain chemical reactions compared to this compound.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

diethoxy-methylsulfanyl-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13O2PS2/c1-4-6-8(9,10-3)7-5-2/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MXSZXPYMTRBCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOP(=S)(OCC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13O2PS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name O,O-DIETHYL S-METHYL DITHIOPHOSPHATE
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DSSTOX Substance ID

DTXSID2062957
Record name O,O-Diethyl S-methyl dithiophosphate
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Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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Physical Description

O,o-diethyl s-methyl dithiophosphate is a solid., Solid; [CAMEO]
Record name O,O-DIETHYL S-METHYL DITHIOPHOSPHATE
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CAS No.

3288-58-2
Record name O,O-DIETHYL S-METHYL DITHIOPHOSPHATE
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Record name Phosphorodithioic acid, O,O-diethyl S-methyl ester
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Record name O,O-Diethyl S-methyl dithiophosphate
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